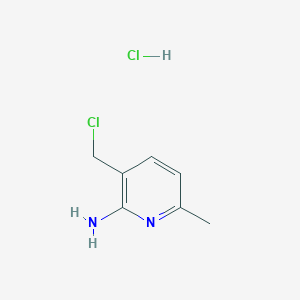

3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride

Description

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

3-(chloromethyl)-6-methylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(4-8)7(9)10-5;/h2-3H,4H2,1H3,(H2,9,10);1H |

InChI Key |

RHOGALGREHFNEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)CCl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Method Based on Oxidation of 3-Methylpyridine and Subsequent Chlorination

This method is described in a Chinese patent (CN105085377A), which outlines a multi-step synthesis starting from 3-methylpyridine (3-picoline):

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of 3-methylpyridine to 3-picolinic acid (3-pyridinecarboxylic acid) | Potassium permanganate, water solvent, 85–90 °C, molar ratio 1:2.1–2.3 (3-methylpyridine:KMnO4), 30 min, acidic pH adjustment (pH 3–4 with 2 M HCl) | Oxidation performed by batch addition of KMnO4 at 80 °C |

| 2 | Esterification of 3-picolinic acid to methyl 3-pyridinecarboxylate | Methanol, acid catalyst, molar ratio 1:1.3 (acid:methanol) | Acid conditions favor ester formation |

| 3 | Reduction of methyl 3-pyridinecarboxylate to 3-pyridinemethanol (3-hydroxymethylpyridine) | Sodium borohydride (NaBH4), Lewis acid catalyst (AlCl3), solvent mixture tetrahydrofuran (THF) and toluene (1:1 volume ratio), molar ratio 1:4–5 (ester:NaBH4) | Lewis acid catalysis improves reduction efficiency |

| 4 | Chlorination of 3-pyridinemethanol to 3-(chloromethyl)pyridine hydrochloride | Thionyl chloride (SOCl2), molar ratio 1:1.1–1.3 (alcohol:SOCl2) | Reaction yields the hydrochloride salt directly |

This method is noted for its relatively mild conditions, high yield, and cost-effectiveness compared to methods using precious metal catalysts or toxic reagents. The final product is obtained as a hydrochloride salt, which is favorable for stability and handling in industrial applications.

Method Based on Friedel-Crafts Acylation of 2-Methylpyridine

A related synthesis for the positional isomer 2-methyl-6-(chloromethyl)pyridine hydrochloride is described in patent CN105198799A. This route can be adapted for 3-(chloromethyl)-6-methylpyridin-2-amine hydrochloride with modifications:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation of 2-methylpyridine with an acylating agent | Catalyst (Lewis acid), controlled temperature | Produces 2-methyl-6-acetylpyridine |

| 2 | Reduction of 2-methyl-6-acetylpyridine to 2-methyl-6-hydroxymethylpyridine | Reducing agent (e.g., NaBH4 or similar) | Selective reduction of ketone to alcohol |

| 3 | Chlorination of 2-methyl-6-hydroxymethylpyridine to 2-methyl-6-(chloromethyl)pyridine hydrochloride | Chlorinating agent (e.g., SOCl2 or similar) | Produces the hydrochloride salt |

This method benefits from using common raw materials, fewer steps, lower cost, and safer operations. Although this patent focuses on the 2-methyl-6-chloromethyl isomer, the approach is relevant for preparing this compound by adjusting substitution positions and amination steps.

Amination Step to Introduce the 2-Amino Group

While the above methods focus on chloromethylation, the introduction of the amino group at the 2-position (pyridin-2-amine functionality) typically involves nucleophilic substitution or amination of a suitable precursor such as a 2-halopyridine or via reduction of a nitro group.

For example, chloromethylpyridine derivatives can undergo nucleophilic displacement with ammonia or amine sources under controlled conditions to yield the corresponding aminomethyl derivatives. Alternatively, reduction of 2-nitro-3-(chloromethyl)-6-methylpyridine can produce the target amine.

No direct detailed procedure for this amination step is found in the provided documents, suggesting that standard aromatic nucleophilic substitution or reductive amination protocols are employed in practice.

Summary Table of Preparation Methods

Analytical and Purification Considerations

- Reaction monitoring is typically performed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Purification of intermediates and final products is achieved by crystallization, filtration, and silica gel column chromatography.

- Characterization includes ^1H and ^13C NMR, infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, thiols, and amines are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

- Neurotransmitter Receptor Modulation This compound can modulate neurotransmitter receptors, particularly the N-Methyl-D-aspartate receptor (NMDAR), which is important in synaptic plasticity and cognitive functions. Similar compounds have shown promise in treating cognitive impairments and neurodegenerative disorders.

- Binding Affinity and Efficacy 3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride can influence biochemical pathways by binding to specific receptors or enzymes. Its structural similarity to other pyridine derivatives allows it to engage in similar interactions, potentially leading to therapeutic effects, and investigations into its binding affinity and efficacy compared to other compounds are ongoing.

- GSK3 Inhibition The compound is well suited for inhibiting glycogen synthase kinase-3 (GSK3) and is expected to be useful in the prevention and/or treatment of conditions associated with glycogen synthase kinase-3 activity in mammals, including humans .

- Treatment of Neurological Conditions Because GSK3 is highly expressed in the central and peripheral nervous system, the compound is expected to be suitable for the prevention and/or treatment of conditions associated with glycogen synthase kinase-3 in the central and peripheral nervous system, especially dementia, Alzheimer's Disease, Parkinson's Disease, Frontotemporal dementia Parkinson's Type, Parkinson dementia complex of Guam, HIV dementia, diseases with associated neurofibrillar tangle pathologies and dementia pugilistica .

Other Applications

- Synthesis : The synthesis of this compound typically involves several key steps.

- Versatile applications: This compound has diverse applications.

Compounds with Structural Similarities

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Physical Properties :

- Hydrochloride salts (e.g., target compound and 6-(difluoromethyl)pyridin-3-amine HCl) exhibit improved aqueous solubility compared to free bases .

- Methoxy-substituted derivatives (e.g., 2-chloro-6-methoxypyridin-3-amine) may display reduced reactivity due to steric hindrance and increased hydrophilicity .

Synthetic Routes :

- Chloropyridine derivatives are commonly synthesized via chlorination (e.g., using POCl₃ ) or condensation reactions with aldehydes . The target compound likely requires sequential functionalization steps to introduce the chloromethyl and methyl groups.

Research Findings and Implications

- Crystallography and Stability : Analogs such as 3-chloropyridin-2-amine form hydrogen-bonded dimers in the solid state, which stabilize the crystal lattice . Similar intermolecular interactions may influence the target compound’s stability and formulation.

- The chloromethyl group in the target compound may enhance bioactivity by serving as a reactive site for covalent binding.

Biological Activity

3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H9ClN2

- Molecular Weight : 158.61 g/mol

- IUPAC Name : 3-(Chloromethyl)-6-methylpyridin-2-amine

- CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The chloromethyl group is known to enhance electrophilicity, allowing the compound to participate in nucleophilic substitution reactions, which can lead to modulation of biological pathways.

Antimicrobial Activity

Several studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Chloromethyl)-6-methylpyridin-2-amine have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Chloromethyl)-6-methylpyridin-2-amine | E. coli | 25 µg/mL |

| 3-(Chloromethyl)-6-methylpyridin-2-amine | S. aureus | 15 µg/mL |

Cytotoxicity and Anticancer Activity

Research has demonstrated that certain pyridine derivatives possess cytotoxic effects on cancer cell lines. For example, studies involving similar compounds have reported IC50 values indicating their potency against various cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (lung cancer) | 8.3 | Cell cycle arrest at G1 phase |

Case Studies

- Study on Antitumor Activity : A study published in a peer-reviewed journal examined the effects of a pyridine derivative similar to 3-(Chloromethyl)-6-methylpyridin-2-amine on human leukemia cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis, suggesting potential as a therapeutic agent in leukemia treatment .

- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties of pyridine-based compounds found that 3-(Chloromethyl)-6-methylpyridin-2-amine showed promising results against resistant strains of bacteria, highlighting its potential application in treating infections caused by antibiotic-resistant pathogens .

Q & A

Q. What are the optimal synthetic conditions for 3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride to maximize yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 4-amino-2-methyl-6-chloropyrimidine with a methylating agent (e.g., methyl iodide) in ethanol with a catalytic amount of HCl (0.1–0.5 mol%) under nitrogen can yield the target compound. Key parameters include:

- Reaction Time : 12–24 hours (prolonged reflux improves conversion but risks decomposition).

- Temperature : 80–100°C (ethanol reflux conditions).

- Catalyst : HCl concentration (0.1–0.3 mol%) balances protonation of intermediates without excessive byproduct formation.

Table 1 : Example Reaction Optimization (Adapted from )

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Concentration | 0.1–0.3 mol% | Maximizes protonation of pyridinamine |

| Reaction Time | 12–18 hours | Avoids side reactions (e.g., over-methylation) |

| Solvent | Absolute ethanol | Enhances solubility of intermediates |

Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity (>95% by HPLC).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···Cl interactions) and confirms protonation sites. For example, used this to determine the planar arrangement of aromatic rings and chloride ion coordination.

- NMR Spectroscopy : H and C NMR identify methyl and chloromethyl groups. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while NH protons show broad singlets (δ 5.5–6.0 ppm).

- FT-IR : Confirms NH stretches (3300–3500 cm) and C–Cl vibrations (650–750 cm).

Table 2 : Key Spectroscopic Signals (Adapted from and 9)

| Technique | Key Peaks/Features | Functional Group Identification |

|---|---|---|

| H NMR | δ 2.4 ppm (s, 3H, CH) | Methyl group |

| X-ray | N–H···Cl (2.8–3.1 Å) | Hydrogen bonding network |

| FT-IR | 730 cm (C–Cl stretch) | Chloromethyl group |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic structure to identify reactive sites. Key steps:

Geometry Optimization : Calculate the lowest-energy conformation of the protonated pyridinamine.

Frontier Molecular Orbital (FMO) Analysis : Locate regions of high electrophilicity (e.g., chloromethyl carbon).

Transition State Modeling : Simulate SN2 pathways for chloride displacement by nucleophiles (e.g., OH).

emphasizes aligning computational models with experimental data (e.g., comparing predicted vs. observed reaction rates). For example, if DFT predicts a higher activation barrier for substitution at the chloromethyl group than observed experimentally, revise solvation models or include explicit solvent effects.

Q. How should researchers address discrepancies in spectroscopic data when analyzing derivatives?

Methodological Answer: Contradictions (e.g., unexpected H NMR shifts or missing crystallographic peaks) require:

- Replication : Repeat synthesis and characterization under identical conditions ().

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify instrument variability.

- Multi-Technique Validation : Cross-validate NMR data with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) and XRD.

For example, if a derivative’s C NMR lacks a chloromethyl peak, re-examine reaction conditions for potential hydrolysis or side reactions (e.g., elimination).

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

Methodological Answer: Use a factorial design ( ) to test pH (2–12), temperature (25–60°C), and ionic strength:

- Factors : pH (3 levels), temperature (2 levels).

- Response Variables : Degradation rate (HPLC), byproduct formation (TLC).

Table 3 : Example Factorial Design Matrix

| pH | Temperature (°C) | Replicates | Observation (Degradation %) |

|---|---|---|---|

| 2 | 25 | 3 | 5 ± 0.3 |

| 7 | 40 | 3 | 15 ± 1.2 |

| 12 | 60 | 3 | 85 ± 3.5 |

This approach identifies critical degradation pathways (e.g., acid-catalyzed hydrolysis of the chloromethyl group).

Q. How can hydrogen-bonding interactions influence the compound’s crystallographic packing?

Methodological Answer: X-ray crystallography () reveals that N–H···Cl hydrogen bonds (2.8–3.1 Å) form layers parallel to the (0 1 0) plane. To study packing effects:

- Variable-Temperature XRD : Assess thermal expansion coefficients to detect weak interactions.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···Cl vs. H···H interactions).

For example, shows that protonation at the pyridinium N atom directs chloride ion positioning, stabilizing the lattice.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer: Discrepancies may arise from impurities or measurement techniques. Standardize protocols:

- Gravimetric Analysis : Saturate solvent (e.g., DMSO) with the compound, filter, and evaporate to measure residual mass.

- UV-Vis Calibration : Compare absorbance at λ_max (e.g., 270 nm) against a standard curve.

If solubility in DMSO is reported as 50 mg/mL in one study but 30 mg/mL in another, verify purity via elemental analysis and control for hygroscopicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.